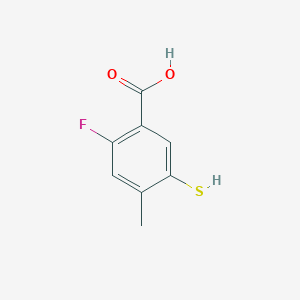

2-Fluoro-4-methyl-5-sulfanylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methyl-5-sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c1-4-2-6(9)5(8(10)11)3-7(4)12/h2-3,12H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDHOXUTYJGBMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 2 Fluoro 4 Methyl 5 Sulfanylbenzoic Acid

Retrosynthetic Analysis and Key Disconnections for the Compound

A retrosynthetic analysis of 2-Fluoro-4-methyl-5-sulfanylbenzoic acid suggests two primary logical disconnections based on the introduction of the sulfanyl (B85325) group, which is often the most challenging functionality to install with the desired regiochemistry.

Strategy A: C-S Disconnection via Diazotization

This approach disconnects the carbon-sulfur bond, envisioning a diazonium salt intermediate derived from an amino group. This leads back to 5-amino-2-fluoro-4-methylbenzoic acid as a key intermediate. The amino group can be introduced via nitration followed by reduction. This strategy is advantageous as diazotization reactions, such as the Leuckart thiophenol reaction or Sandmeyer-type reactions, are well-established for the synthesis of aryl thiols. organic-chemistry.orgdrugfuture.comwikiwand.comwikipedia.org

Strategy B: C-S Disconnection via Sulfonation

Alternatively, the C-S bond can be formed through electrophilic aromatic sulfonation. This route involves the sulfonation of 2-fluoro-4-methylbenzoic acid to produce the corresponding sulfonic acid. The sulfonic acid is then converted to a sulfonyl chloride, which is subsequently reduced to the desired thiol. This pathway leverages the well-understood mechanisms of aromatic sulfonation. wikipedia.orglibretexts.org

Development of Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, multi-step synthetic pathways can be devised. The regiochemical outcome of the key functional group introductions is a critical consideration.

Multi-step Reaction Sequences for its Preparation

Pathway 1: Via a Diazonium Salt Intermediate

A plausible multi-step synthesis commencing from 2-fluoro-4-methylbenzoic acid is outlined below. The synthesis of 2-fluoro-4-methylbenzoic acid itself can be achieved through methods such as the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis. google.comguidechem.com

Nitration: The initial step involves the nitration of 2-fluoro-4-methylbenzoic acid. The directing effects of the substituents (fluoro: ortho, para-directing; methyl: ortho, para-directing; carboxylic acid: meta-directing) would need to be carefully considered to achieve the desired 5-nitro isomer.

Reduction: The resulting 2-fluoro-4-methyl-5-nitrobenzoic acid is then reduced to 5-amino-2-fluoro-4-methylbenzoic acid.

Diazotization: The amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). scirp.orgscirp.orgresearchgate.net

Thiolation: The diazonium salt is then treated with a sulfur nucleophile. For instance, in the Leuckart thiophenol reaction, a xanthate salt is used, followed by hydrolysis to yield the thiol. organic-chemistry.orgdrugfuture.comwikiwand.com

Pathway 2: Via a Sulfonylation-Reduction Sequence

This alternative pathway also starts with 2-fluoro-4-methylbenzoic acid.

Sulfonation: Electrophilic sulfonation of 2-fluoro-4-methylbenzoic acid using fuming sulfuric acid introduces a sulfonic acid group onto the aromatic ring. wikipedia.orglibretexts.org The regioselectivity of this step is crucial for the success of the synthesis.

Chlorosulfonation: The sulfonic acid is then converted to the corresponding sulfonyl chloride, for example, by using thionyl chloride or phosphorus pentachloride.

Reduction: The sulfonyl chloride is reduced to the target thiol. Various reducing agents can be employed for this transformation, including zinc and acid, or catalytic hydrogenation. researchgate.nettaylorfrancis.comgoogle.com

Stereoselective and Regioselective Approaches in Synthesis

For the synthesis of this compound, regioselectivity, rather than stereoselectivity, is the primary challenge as the molecule is achiral. The key to a successful synthesis lies in controlling the position of the sulfanyl group (or its precursor) on the benzene (B151609) ring. The directing effects of the existing fluorine, methyl, and carboxyl groups must be carefully managed during the nitration or sulfonation steps to ensure the formation of the desired 5-substituted isomer.

Application of Green Chemistry Principles in the Synthesis of the Compound

Several principles of green chemistry can be applied to the synthesis of this compound to enhance its environmental sustainability.

Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product.

Use of Greener Solvents: Where possible, replacing hazardous organic solvents with more environmentally benign alternatives such as water or super-critical fluids. Some Sandmeyer reactions, for instance, can be performed in aqueous media. scirp.orgscirp.orgresearchgate.net

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste. For example, catalytic reduction methods for the sulfonyl chloride are preferable to the use of stoichiometric metal reductants. google.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible to reduce energy consumption.

Use of Renewable Feedstocks: While not directly applicable to this specific synthesis, the broader principle of using renewable starting materials is a key aspect of green chemistry. scirp.orgresearchgate.net

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. A systematic approach, such as Design of Experiments (DoE), can be employed to investigate the impact of various parameters on the reaction outcome.

| Reaction Step | Key Parameters for Optimization | Potential Outcomes |

| Nitration/Sulfonation | Temperature, reaction time, concentration of acid | Improved regioselectivity, higher yield, reduced side products |

| Reduction of Nitro Group | Catalyst type, hydrogen pressure, temperature, solvent | Increased reaction rate, higher yield, improved purity |

| Diazotization | Temperature control, rate of addition of nitrite | Prevention of diazonium salt decomposition, higher yield |

| Thiolation | Nucleophile concentration, temperature, catalyst (if any) | Improved yield of the thiol, reduced formation of disulfides |

| Reduction of Sulfonyl Chloride | Reducing agent, solvent, temperature | Higher conversion to the thiol, minimized over-reduction |

Scale-Up Considerations for Laboratory and Pilot Studies of the Synthetic Process

Scaling up the synthesis of this compound from the laboratory to a pilot plant or industrial scale introduces several challenges that must be addressed.

Heat Transfer: Many of the reactions, such as nitration and diazotization, are highly exothermic. Efficient heat removal is critical to maintain control over the reaction and prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous reaction mixtures, is essential for achieving consistent results and high yields.

Safety: The handling of hazardous reagents such as fuming sulfuric acid, thionyl chloride, and potentially unstable diazonium salts requires strict safety protocols and specialized equipment.

Work-up and Purification: The isolation and purification of the intermediate and final products may require different techniques at a larger scale, such as extraction, crystallization, and distillation, which need to be optimized for efficiency and cost-effectiveness.

Waste Management: The disposal of byproducts and waste streams in an environmentally responsible manner is a critical consideration for any large-scale chemical process.

Sophisticated Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 4 Methyl 5 Sulfanylbenzoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of the Compound

NMR spectroscopy would be a cornerstone in confirming the molecular structure of 2-Fluoro-4-methyl-5-sulfanylbenzoic acid.

One-dimensional ¹H and ¹³C NMR would provide initial information on the chemical environment of hydrogen and carbon atoms. In ¹H NMR, the aromatic protons, the methyl protons, the sulfanyl (B85325) proton, and the carboxylic acid proton would each exhibit distinct chemical shifts and coupling patterns. The fluorine atom would introduce additional splitting (J-coupling) to nearby protons and carbons, aiding in their assignment.

Two-dimensional NMR techniques would be crucial for unambiguous assignment:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, confirming the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It would be instrumental in confirming the substitution pattern on the benzene (B151609) ring by showing correlations between the methyl protons and the adjacent aromatic carbons, as well as between the aromatic protons and the carboxylic carbon.

A hypothetical ¹H NMR data table is presented below to illustrate expected shifts and couplings.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H (Aromatic) | 7.0 - 8.0 | d | J(H,H), J(H,F) |

| H (Aromatic) | 7.0 - 8.0 | d | J(H,H), J(H,F) |

| CH₃ | ~2.3 | s | - |

| SH | 3.0 - 4.0 | s | - |

| COOH | 10.0 - 13.0 | br s | - |

Note: 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet. J(H,H) is proton-proton coupling, and J(H,F) is proton-fluorine coupling.

In the absence of single crystals suitable for X-ray diffraction, solid-state NMR (ssNMR) would be a powerful tool to investigate the compound in its solid form. ssNMR could identify the presence of different crystalline forms (polymorphs) or amorphous content. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would provide high-resolution ¹³C spectra in the solid state, revealing distinct signals for each crystallographically inequivalent carbon atom. This would offer insights into the molecular packing and intermolecular interactions within the solid.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis of this compound

High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, thereby confirming its elemental composition. For C₈H₇FO₂S, the expected exact mass would be calculated and compared to the experimental value with high accuracy (typically within a few parts per million).

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions. The subsequent fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key expected fragmentation pathways would include the loss of the carboxylic acid group (-COOH), the sulfanyl group (-SH), and potentially cleavage of the methyl group. Analysis of these fragments would help to piece together the molecular structure.

A table of expected fragments is provided below.

| Fragment Ion | Proposed Structure |

| [M-COOH]⁺ | C₇H₆FS⁺ |

| [M-SH]⁺ | C₈H₆FO₂⁺ |

| [M-CH₃]⁺ | C₇H₄FO₂S⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis within the Compound

Infrared (IR) and Raman spectroscopy are complementary techniques that would be used to identify the functional groups present in this compound.

IR Spectroscopy: This technique would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the S-H stretch (a weak band around 2550-2600 cm⁻¹), C-F stretch (around 1200-1300 cm⁻¹), and various C-H and C=C stretching and bending vibrations of the aromatic ring and methyl group.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations and non-polar bonds. The S-H stretch, while weak in the IR, often shows a more distinct signal in the Raman spectrum. Aromatic ring vibrations would also be prominent.

The combination of both techniques would provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis (if applicable)

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment (if applicable)

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers and will not exhibit optical activity. Consequently, chiroptical spectroscopy techniques such as Circular Dichroism (CD) are not applicable for its analysis.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 Methyl 5 Sulfanylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of the Compound

Quantum chemical calculations are fundamental to understanding the electronic makeup of 2-Fluoro-4-methyl-5-sulfanylbenzoic acid. These calculations, often performed using methods like Hartree-Fock or post-Hartree-Fock methods, provide a detailed picture of the molecule's electronic distribution and the energies and shapes of its molecular orbitals.

The electronic structure is primarily described by the arrangement of electrons in various molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and, therefore, more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the sulfanyl (B85325) group, which possess lone pairs of electrons. Conversely, the LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, which can act as electron acceptors. The fluorine atom, being highly electronegative, influences the electronic distribution across the molecule through inductive effects.

Theoretical calculations can generate visualizations of these orbitals, providing a qualitative understanding of where electrophilic and nucleophilic attacks are most likely to occur. The analysis of molecular orbitals is also instrumental in interpreting electronic transitions, such as those observed in UV-Visible spectroscopy. nih.gov

Density Functional Theory (DFT) Studies for Energetics and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are extensively used to investigate the energetics and reactivity of molecules like this compound. researchgate.net

Energetics: DFT calculations can accurately predict the ground-state energy of the molecule, which is essential for determining its thermodynamic stability. By calculating the energies of reactants, transition states, and products, DFT can be used to model reaction pathways and determine activation energies, providing a deeper understanding of reaction mechanisms. For instance, the acidity of the carboxylic acid group can be theoretically estimated by calculating the energy change associated with its deprotonation.

Reactivity Predictions: DFT provides several descriptors that are useful in predicting the reactivity of this compound. These global reactivity descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

A table of hypothetical global reactivity descriptors for this compound, calculated using a DFT method like B3LYP with a 6-311++G(d,p) basis set, is presented below. dntb.gov.ua

| Parameter | Definition | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |

| Chemical Softness (S) | 1 / (2η) | 0.21 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.66 eV |

These parameters help in quantifying the molecule's reactivity. For example, a higher electrophilicity index suggests a greater capacity to act as an electrophile.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It visually identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and the sulfur atom of the sulfanyl group, indicating these as sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential, highlighting its acidic nature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations are particularly useful for the conformational analysis of flexible molecules and for investigating intermolecular interactions in condensed phases. nih.gov

Conformational Analysis: this compound has several rotatable bonds, including those associated with the carboxylic acid and sulfanyl groups. This allows the molecule to adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. mdpi.com This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional structure. The simulations can reveal preferred orientations of the functional groups due to intramolecular hydrogen bonding or steric hindrance. nih.gov

Intermolecular Interactions: MD simulations can also model how molecules of this compound interact with each other and with solvent molecules. In the solid state, for instance, carboxylic acids often form dimers through hydrogen bonding. MD simulations can predict these and other packing arrangements in the crystal lattice. In a solvent, the simulations can provide insights into solvation effects and how the solvent influences the molecule's conformation and reactivity.

A hypothetical table summarizing potential intermolecular interactions for this compound is provided below.

| Interaction Type | Description |

| Hydrogen Bonding | Between the carboxylic acid groups of two molecules (dimerization). |

| Hydrogen Bonding | Between the carboxylic acid and a polar solvent like water. |

| π-π Stacking | Between the aromatic rings of adjacent molecules. |

| van der Waals Forces | General attractive forces between molecules. |

Computational Modeling for Structure-Reactivity Relationships

For example, the effect of the fluoro, methyl, and sulfanyl substituents on the acidity of the benzoic acid can be computationally investigated. By calculating the pKa of a series of related compounds, a quantitative structure-property relationship (QSPR) can be developed. These models can then be used to predict the properties of new, unsynthesized derivatives.

Such studies often involve the calculation of various molecular descriptors, including electronic, steric, and lipophilic parameters. These descriptors can be correlated with experimental reactivity data to build predictive models. This approach is highly valuable in fields like drug design, where it can be used to optimize the properties of a lead compound.

Prediction of Spectroscopic Parameters via Theoretical Methods for this compound

Theoretical methods are highly effective in predicting the spectroscopic parameters of molecules, which can be invaluable for interpreting experimental spectra. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. researchgate.netscispace.com These calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. By comparing the calculated IR spectrum with the experimental one, a detailed assignment of the observed absorption bands can be made. nih.gov

A hypothetical table of predicted and experimental vibrational frequencies for key functional groups is shown below.

| Functional Group | Vibrational Mode | Hypothetical Predicted Wavenumber (cm-1) | Typical Experimental Wavenumber (cm-1) |

| O-H (Carboxylic Acid) | Stretching | 3450 | 3500-2500 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1720 | 1760-1690 |

| C-F | Stretching | 1250 | 1400-1000 |

| S-H | Stretching | 2550 | 2600-2550 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Theoretical methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate the NMR chemical shifts of 1H, 13C, and 19F in this compound. researchgate.net These predictions can aid in the assignment of complex NMR spectra and confirm the molecule's structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule. researchgate.net This allows for the calculation of the absorption wavelengths in the UV-Visible spectrum, which correspond to the excitation of electrons from occupied to unoccupied molecular orbitals. These calculations can help in understanding the origin of the observed absorption bands. nih.gov

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 4 Methyl 5 Sulfanylbenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Compound

The aromatic ring of 2-Fluoro-4-methyl-5-sulfanylbenzoic acid is subject to both electrophilic and nucleophilic substitution, with the outcome governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The reactivity of the benzene (B151609) ring towards electrophiles is a weighted average of the activating and deactivating effects of its substituents. The methyl (-CH₃) and sulfanyl (B85325) (-SH) groups are activating and ortho-, para-directing. Conversely, the fluoro (-F) and carboxylic acid (-COOH) groups are deactivating. The carboxyl group is a meta-director, while the fluorine atom is an ortho-, para-director. wikipedia.orgwikipedia.org

The net effect of these competing influences determines the position of electrophilic attack. The most activated positions are ortho and para to the activating groups. Given the substitution pattern, the primary sites for electrophilic attack are predicted to be the carbons C-3 and C-6. The strong directing effect of the activating groups generally overrides the deactivating groups in determining the position of substitution.

Typical electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. masterorganicchemistry.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom. wikipedia.org

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) installs a sulfonic acid (-SO₃H) group. masterorganicchemistry.com

Friedel-Crafts Reactions: Alkylation or acylation can occur, though the deactivating nature of the carboxyl group can hinder these reactions. wikipedia.org

The mechanism for these reactions proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma complex, the formation of which is the rate-determining step. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate, which is influenced by the substituents, dictates the reaction's regioselectivity.

Nucleophilic Aromatic Substitution (SₙAr): Aryl fluorides, particularly those on electron-deficient rings, are susceptible to nucleophilic aromatic substitution. nih.gov The presence of the electron-withdrawing carboxylic acid group enhances the electrophilicity of the aromatic ring, making it more reactive toward nucleophiles. The fluorine atom is an excellent leaving group in this context, often better than other halogens because the rate-determining step is typically the nucleophilic attack, which is accelerated by the high electronegativity of fluorine. youtube.com

Strong nucleophiles, such as alkoxides, amines, or thiolates, can displace the fluorine atom. This reaction is particularly favored if an electron-withdrawing group is positioned ortho or para to the leaving group, as it can stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.com In the case of this compound, the carboxylic acid is meta, which provides less stabilization, but the reaction can still proceed under appropriate conditions. For instance, intramolecular SₙAr reactions have been observed in related 2-fluoro-benzoic acid derivatives to form heterocyclic structures. ossila.com

Reactions Involving the Carboxylic Acid Moiety of this compound

The carboxylic acid group is a versatile functional handle for a variety of transformations, including the formation of esters and amides, as well as reduction and decarboxylation.

Esterification: The compound can be converted to its corresponding esters through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. The acid-catalyzed reaction with an alcohol is a reversible equilibrium process. wikipedia.org More efficient methods involve the use of dehydrating agents or specific catalysts to drive the reaction to completion.

| Reagent/Method | Description |

| Acid Catalysis (e.g., H₂SO₄) + Alcohol | Classic Fischer esterification; an equilibrium process. |

| Coupling Agents (e.g., DCC, EDCI) | Forms an activated intermediate that is readily attacked by an alcohol. |

| Lewis Acids (e.g., MgCl₂) | Can catalyze esterification, sometimes in combination with other reagents like dialkyl dicarbonates. organic-chemistry.org |

| Conversion to Acyl Chloride | Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride followed by addition of an alcohol provides the ester in high yield. wikipedia.org |

Amidation: Amides are typically synthesized by reacting the carboxylic acid with an amine. Direct reaction requires high temperatures, so coupling agents are commonly employed to facilitate the reaction under milder conditions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are effective for this transformation. ossila.comnih.gov The process involves the activation of the carboxyl group, followed by nucleophilic attack from the amine.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. wikipedia.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. youtube.com The reaction proceeds through an initial acid-base reaction to form a carboxylate salt, which is then reduced to an aldehyde intermediate and further to the primary alcohol. youtube.com A subsequent acidic workup is necessary to protonate the resulting alkoxide. Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids. wikipedia.org

Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. For most aromatic carboxylic acids, this is a difficult reaction that requires high temperatures and often a catalyst, such as copper salts in a high-boiling solvent like quinoline. wikipedia.org The presence of certain substituents can facilitate decarboxylation. For instance, bacterial decarboxylases have been shown to convert substituted phthalic acids into their corresponding benzoic acids. nih.gov In some cases, decarboxylation can be achieved in polar aprotic solvents at elevated temperatures, a process that can be catalyzed by copper compounds. google.com

Transformations at the Fluoro and Methyl Groups

The fluoro and methyl substituents also offer sites for chemical modification.

Fluoro Group Transformations: As discussed in section 5.1, the primary reaction involving the C-F bond is nucleophilic aromatic substitution (SₙAr), where the fluoride (B91410) ion acts as the leaving group. This allows for the introduction of a variety of nucleophiles at the C-2 position. nih.gov

Methyl Group Transformations: The methyl group is attached to the aromatic ring at a benzylic position, which makes its C-H bonds weaker and more susceptible to radical reactions and oxidation.

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic methyl group to a carboxylic acid. This would convert this compound into a tricarboxylic acid derivative.

Benzylic Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with light or a radical initiator), the benzylic position can be halogenated. This would introduce a bromine atom onto the methyl group, forming a bromomethyl derivative, which is a useful intermediate for further substitutions.

Oxidative and Reductive Chemistry of the Thiol Group

The sulfanyl (thiol) group is redox-active and can undergo both oxidation and reduction reactions.

Oxidation: Thiols are easily oxidized. Mild oxidizing agents, such as iodine (I₂) or atmospheric oxygen, can convert the thiol to a disulfide, forming a dimer linked by an S-S bond. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), can further oxidize the thiol to a sulfonic acid (-SO₃H).

| Oxidizing Agent | Product |

| Mild (O₂, I₂) | Disulfide (R-S-S-R) |

| Strong (KMnO₄, H₂O₂, HNO₃) | Sulfonic Acid (R-SO₃H) |

Reduction: The corresponding disulfide, if formed, can be reduced back to the thiol using various reducing agents. Common reagents for this transformation include zinc in acidic solution or phosphines like triphenylphosphine.

Exploration of Reaction Mechanisms and Transition States for Reactions Involving the Compound

The reactions of this compound proceed through well-established mechanistic pathways involving distinct transition states and intermediates.

Electrophilic Aromatic Substitution: The mechanism involves the formation of a π-complex between the aromatic ring and the electrophile, which then isomerizes to a σ-complex (arenium ion). rsc.org This step, which involves the disruption of aromaticity, is associated with a high-energy transition state and is rate-determining. masterorganicchemistry.com The subsequent loss of a proton to restore aromaticity is a fast step with a low activation barrier.

Nucleophilic Aromatic Substitution: The SₙAr mechanism typically proceeds in a stepwise fashion. The first step is the rate-determining nucleophilic attack on the carbon bearing the fluorine atom, leading to a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The transition state leading to this intermediate is highly stabilized by electron-withdrawing groups. The second step is the rapid expulsion of the fluoride leaving group to restore the aromatic system. youtube.com

Carboxylic Acid Reactions: Esterification and amidation reactions proceed via nucleophilic acyl substitution. The mechanism involves the activation of the carbonyl group (e.g., by protonation or a coupling agent), followed by nucleophilic attack to form a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of a leaving group (e.g., water or an activated species) yields the final product.

Thiol Oxidation: The oxidation of thiols to disulfides can proceed through a radical mechanism, involving the formation of a thiyl radical (RS•) as a key intermediate. Two thiyl radicals then combine to form the disulfide bond.

The study of these mechanisms often involves computational chemistry to model the energy profiles of the reactions, identifying the structures and relative energies of reactants, transition states, intermediates, and products. researchgate.net These studies provide insight into reaction rates and selectivity. For example, analysis of the transition states in electrophilic substitution can explain why certain positions on the aromatic ring are favored over others. rsc.orgnih.gov

Investigation of Catalytic Applications in its Reactions

Currently, there is a notable absence of published research specifically detailing the catalytic applications of this compound. Scientific literature has yet to report instances where this compound is employed as a primary catalyst or as a ligand in a catalytic system. However, the unique combination of its functional groups—a carboxylic acid, a thiol (sulfanyl group), and a fluorinated aromatic ring—suggests potential avenues for its use in catalysis. By examining the known catalytic activities of structurally related molecules, particularly organosulfur compounds, it is possible to infer potential catalytic roles for this compound.

The thiol group is a key feature that could impart catalytic activity. Thiophenol and its derivatives have been identified as effective organocatalysts in various chemical transformations. For instance, they have been successfully used in visible-light photoredox decarboxylative couplings. acs.orgnih.gov In these reactions, the thiophenol can act as a photocatalyst, facilitating bond formations under mild and environmentally friendly conditions. acs.orgnih.gov The mechanism often involves the generation of a thiyl radical, which participates in the catalytic cycle.

Furthermore, aryl thiols can serve as co-catalysts in reactions such as titanocene-mediated alcohol functionalization. acs.org In such systems, the thiol acts as a hydrogen atom transfer (HAT) agent, which is crucial for quenching carbon-centered radicals and regenerating the active catalyst. acs.org The electronic properties of the aryl thiol can influence the efficiency of these reactions.

The presence of both a carboxylic acid and a thiol group could also enable bifunctional catalysis. The carboxylic acid could act as a Brønsted acid or a hydrogen bond donor to activate substrates, while the thiol group could engage in other catalytic steps. This dual functionality is a feature of some organocatalysts used in asymmetric synthesis. For example, in sulfa-Michael additions, the thiol adds to an unsaturated acceptor, and the presence of an acidic moiety can enhance the reaction's efficiency and stereoselectivity. acs.org

Sulfur-containing compounds, more broadly, have been explored in various organocatalytic contexts. Sulfonium (B1226848) salts, for example, have been shown to act as noncovalent organocatalysts, activating substrates through chalcogen bonding in multicomponent reactions. acs.org While this compound is not a sulfonium salt, this highlights the versatility of organosulfur compounds in catalysis.

The following table summarizes the catalytic applications of compounds structurally related to this compound, providing a basis for postulating its potential catalytic activities.

| Catalyst/Co-catalyst | Reaction Type | Role of Sulfur Compound | Reference(s) |

| Thiophenols | Visible-Light Photoredox Decarboxylative Couplings | Organocatalyst | acs.orgnih.gov |

| Aryl Thiols | Titanocene Photocatalysis for Alcohol Functionalization | Hydrogen Atom Transfer (HAT) Co-catalyst | acs.org |

| Thiophenols | Sulfa-Michael Additions | Nucleophilic Catalyst | acs.org |

| Sulfonium Salts | Groebke–Blackburn–Bienaymé Reaction | Noncovalent Organocatalyst (Chalcogen Bonding) | acs.org |

Given these examples, future research into the catalytic properties of this compound could explore its potential in photoredox reactions, as a co-catalyst in radical-mediated transformations, or in asymmetric sulfa-Michael additions. The interplay between its electron-withdrawing fluorine atom, the methyl group, the carboxylic acid, and the sulfanyl group could lead to unique reactivity and selectivity.

Derivatization and Analog Development Based on 2 Fluoro 4 Methyl 5 Sulfanylbenzoic Acid As a Synthetic Scaffold

Synthesis of Libraries of Structural Analogs of the Compound

Currently, there are no published reports on the synthesis of large-scale compound libraries derived from 2-Fluoro-4-methyl-5-sulfanylbenzoic acid. However, the synthesis of such a library is theoretically feasible through parallel synthesis techniques. A hypothetical library could be generated by reacting the core scaffold with a variety of building blocks at its reactive sites.

Table 1: Potential Reactions for Library Synthesis

| Reactive Site | Reaction Type | Potential Reactants | Resulting Functional Group |

| Carboxylic Acid | Amide Coupling | Primary & Secondary Amines | Amides |

| Esterification | Alcohols | Esters | |

| Sulfanyl (B85325) Group | Alkylation | Alkyl Halides | Thioethers |

| Michael Addition | α,β-Unsaturated Carbonyls | Thioethers | |

| Disulfide Formation | Oxidizing Agents | Disulfides | |

| Aromatic Ring | Electrophilic Aromatic Substitution | Nitrating/Halogenating Agents | Substituted Aromatics |

This combinatorial approach could rapidly generate a large number of analogs for screening in various biological assays.

Scaffold-based Design of Novel Chemical Entities from this compound

While no specific novel chemical entities have been reported as being designed from this scaffold, its structure is amenable to such an approach. Scaffold-based design often involves retaining the core structure of a molecule while modifying its peripheral groups to enhance activity or selectivity for a biological target. For instance, if this compound were identified as a hit in a high-throughput screen, medicinal chemists could systematically modify its functional groups. The fluorine atom, for example, can be a valuable tool in drug design for modulating metabolic stability and binding affinity.

Strategies for Diversity-Oriented Synthesis Utilizing the Compound

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex molecules from a common starting material. nih.gov this compound could serve as a starting point for a DOS campaign. For example, intramolecular reactions could be designed to create polycyclic structures. A hypothetical reaction pathway could involve the functionalization of both the carboxylic acid and the sulfanyl group with moieties that can subsequently react with each other or with another part of the molecule to form a new ring system. The specific substitution pattern on the aromatic ring would influence the feasibility and outcome of such cyclization reactions.

Functionalization of the Compound for Specific Research Applications

The functional groups of this compound allow for its conjugation to various molecular probes or surfaces for specific research applications.

Bioconjugation: The carboxylic acid can be activated and coupled to amine groups on proteins or other biomolecules. The sulfanyl group is also a common handle for bioconjugation, for example, through maleimide (B117702) chemistry.

Affinity Chromatography: The molecule could be immobilized on a solid support via its carboxylic acid or sulfanyl group to create an affinity matrix for identifying binding partners from a cell lysate.

Fluorescent Probes: The scaffold could be attached to a fluorophore to create a chemical probe for visualizing biological processes or targets.

Table 2: Potential Functionalization Applications

| Application | Functionalization Strategy | Target Moiety on Scaffold |

| Protein Labeling | Amide bond formation with lysine (B10760008) residues | Carboxylic Acid |

| Thioether bond formation with cysteine residues | Sulfanyl Group | |

| Surface Immobilization | Covalent attachment to amine-functionalized surfaces | Carboxylic Acid |

| Chemical Probe Synthesis | Linkage to reporter molecules (e.g., biotin, fluorophores) | Carboxylic Acid or Sulfanyl Group |

Applications of 2 Fluoro 4 Methyl 5 Sulfanylbenzoic Acid in Materials Science and Supramolecular Chemistry

Utilization as a Monomer or Ligand in Polymer Chemistry

There are no available studies that describe the use of 2-Fluoro-4-methyl-5-sulfanylbenzoic acid as a monomer for polymerization or as a ligand in polymer chemistry. The presence of the carboxylic acid and sulfanyl (B85325) groups could theoretically allow it to be incorporated into polyesters, polyamides, or polythioesters, but no such polymers have been reported.

Self-Assembly Processes and Supramolecular Architectures involving the Compound

No specific research has been published on the self-assembly processes or the formation of supramolecular architectures involving this compound. The interplay of hydrogen bonding from the carboxylic acid, potential halogen bonding from the fluorine atom, and metal-sulfur interactions could lead to complex and interesting supramolecular structures, but these have not been investigated or reported.

Role in Functional Materials Development (e.g., sensors, catalysts)

Surface Chemistry and Adsorption Studies Utilizing this compound

No studies have been found that focus on the surface chemistry or adsorption properties of this compound. The thiol group provides a strong affinity for noble metal surfaces, suggesting potential applications in self-assembled monolayers (SAMs) and surface modification; however, no research has been published in this area for this specific compound.

Future Perspectives and Emerging Research Avenues for 2 Fluoro 4 Methyl 5 Sulfanylbenzoic Acid

Integration with Advanced Synthetic Technologies (e.g., flow chemistry, automation)

The synthesis and derivatization of complex molecules like 2-Fluoro-4-methyl-5-sulfanylbenzoic acid are poised to benefit significantly from the adoption of advanced synthetic technologies. Flow chemistry and laboratory automation offer substantial improvements over traditional batch processing in terms of efficiency, safety, and scalability.

Continuous flow microreactors, for instance, enable precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. acs.org The alkylation of substituted benzoic acids has been successfully demonstrated in continuous flow systems, suggesting that transformations of the carboxyl or sulfanyl (B85325) groups on this compound could be similarly optimized. acs.org

Automation, integrated with high-throughput screening, can accelerate the discovery of optimal reaction conditions and the synthesis of derivative libraries. An automated synthesis module, perhaps based on a one-pot reaction strategy, could be developed for producing analogues of this compound for screening in drug discovery or materials science applications. nih.gov This approach would streamline the otherwise laborious process of multistep synthesis and purification. nih.gov

Table 1: Comparison of Synthetic Methodologies for Benzoic Acid Derivatives

Exploration of Novel Reactivity Patterns and Chemical Transformations

The unique arrangement of substituents on this compound provides a rich platform for exploring novel chemical transformations. The carboxylic acid group is a versatile handle for reactions such as amidation, esterification, and reduction. wikipedia.org More advanced, transition-metal-catalyzed reactions offer pathways to previously inaccessible structures.

One major area of interest is the selective C–H functionalization of the aromatic ring. dntb.gov.ua The carboxylic acid can act as an innate directing group to guide catalysts to specific positions on the ring. nih.gov While ortho-C–H functionalization is common, developing methodologies for meta-C–H activation of electron-poor benzoic acid derivatives remains a significant challenge and an exciting research avenue. dntb.gov.ua For this compound, this could enable the introduction of new functional groups at the C3 or C6 positions. Cobalt- and iridium-catalyzed reactions have shown promise for coupling benzoic acids with various partners like alkynes and styrenes to form complex cyclic products. acs.orgnih.gov

Furthermore, decarboxylative cross-coupling reactions represent another powerful strategy, allowing the carboxyl group to be replaced with other functionalities. acs.org Photoinduced, copper-catalyzed methods have been developed to overcome the high temperatures typically required for these transformations, expanding their applicability. acs.org The interplay between the fluoro, methyl, and sulfanyl groups will also influence reactivity, offering opportunities to study substituent effects and develop highly regioselective reactions.

Table 2: Potential Chemical Transformations for this compound

Expansion into Interdisciplinary Research Areas

The structural motifs present in this compound make it an attractive candidate for applications in several interdisciplinary fields, most notably medicinal chemistry and materials science.

In medicinal chemistry, benzoic acid derivatives are scaffolds for a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. preprints.orgresearchgate.netontosight.ai The specific substitution pattern of this compound could be exploited to design inhibitors for specific biological targets like enzymes or protein receptors. nih.govresearchgate.net For example, the sulfanyl group could act as a key binding moiety, while the fluoro and methyl groups modulate properties like lipophilicity and metabolic stability.

Table 3: Potential Interdisciplinary Applications

Challenges and Opportunities in the Field of Benzoic Acid Derivatives Research

While the future for research on compounds like this compound is bright, several challenges must be addressed. A primary challenge is achieving high selectivity in chemical transformations. dntb.gov.ua With multiple reactive sites, controlling regioselectivity during C–H functionalization or other reactions is crucial and often requires the development of new catalysts and directing group strategies. nih.gov Additionally, many advanced synthetic methods still rely on harsh reaction conditions or expensive transition metal catalysts, limiting their broad applicability. acs.org

However, these challenges create significant opportunities. There is a continuous demand for more efficient, sustainable, and atom-economical synthetic methods. nih.gov The development of catalysts based on earth-abundant first-row transition metals is a major goal. nih.gov Furthermore, the discovery of novel biological activities and material properties for new benzoic acid derivatives continues to drive the field forward. nih.gov The exploration of the chemical space around this compound could lead to the identification of molecules with significant societal impact, from new medicines to advanced materials. The ongoing quest to synthesize new derivatives and understand their properties will continue to be a rewarding area of scientific inquiry. nih.gov

Table 4: Summary of Challenges and Opportunities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the methylsulfanyl group into 2-fluoro-4-methyl-5-sulfanylbenzoic acid?

- Methodology : The synthesis involves multi-step functionalization of the benzoic acid core. Key steps include:

- Fluorination : Electrophilic aromatic substitution using HF or F₂ gas under controlled temperature (0–5°C) to avoid over-fluorination .

- Methylsulfanyl Introduction : Thiolation via nucleophilic substitution (e.g., using NaSH or thiourea) followed by methylation with methyl iodide in basic conditions (pH 9–10) .

- Critical Parameters : Reaction time (12–24 hr), inert atmosphere (N₂/Ar) to prevent thiol oxidation, and purification via recrystallization (ethanol/water) .

Q. How can the sulfanyl (-SH) group be protected during derivatization of the benzoic acid scaffold?

- Methodology : Thiol protection is critical to avoid undesired oxidation or side reactions. Common strategies:

- Silyl Protection : Use tert-butyldimethylsilyl (TBDMS) chloride in DMF, yielding stable TBDMS-thioethers .

- Disulfide Formation : Mild oxidation with H₂O₂ forms disulfides, reversible with reducing agents (e.g., DTT) .

- pH Control : Maintain mildly acidic conditions (pH 5–6) during coupling reactions to minimize thiol reactivity .

Q. What analytical techniques are recommended to confirm the purity and structure of this compound?

- Methodology :

- HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/0.1% TFA, UV detection at 254 nm .

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., ¹⁹F NMR for fluorine environment; δ ~ -110 ppm for aromatic F) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion ([M-H]⁻ at m/z 228.03) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the regioselective reactivity of the sulfanyl group in cross-coupling reactions?

- Methodology :

- DFT Calculations : Use Gaussian09 to model transition states for Suzuki-Miyaura coupling. The sulfanyl group’s electron-donating effect lowers activation energy at the 5-position .

- MD Simulations : Analyze steric effects of the 4-methyl group on catalyst approach (e.g., Pd(PPh₃)₄) using GROMACS .

Q. What strategies mitigate oxidation of the sulfanyl group during long-term storage?

- Methodology :

- Lyophilization : Store as a lyophilized powder under argon at -20°C to reduce thiol oxidation to sulfonic acids .

- Antioxidant Additives : Include 1% (w/v) ascorbic acid or 0.1 M EDTA in aqueous buffers .

Q. How do contradictory NMR signals for the 4-methyl group arise, and how can they be resolved?

- Methodology :

- Dynamic Effects : Rotameric splitting due to restricted rotation of the methyl group adjacent to the sulfanyl moiety. Use variable-temperature NMR (VT-NMR) at 25–60°C to coalesce signals .

- Crystallography : Single-crystal X-ray diffraction to confirm spatial arrangement and rule out impurities .

Q. What in vitro assays are suitable for evaluating the compound’s antimicrobial activity?

- Methodology :

- MIC Determination : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains; IC₅₀ calculated via nonlinear regression .

- Biofilm Inhibition : Crystal violet assay to assess disruption of preformed biofilms .

Q. How does salt formation (e.g., hydrochloride) impact solubility and bioavailability?

- Methodology :

- Salt Screening : Co-crystallize with HCl in ethanol/water (1:1) to enhance aqueous solubility (from 0.5 mg/mL to >10 mg/mL) .

- Permeability Assays : Caco-2 cell monolayer model to compare passive diffusion of free acid vs. salt forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.